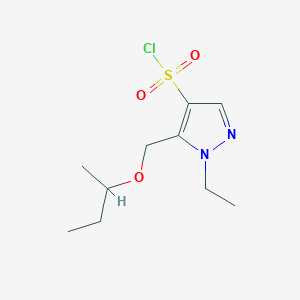![molecular formula C17H18ClNO2 B2625619 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE CAS No. 1797556-28-5](/img/structure/B2625619.png)
3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of 3-chloro-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide is based on structures generated from information available in databases . The crystal structure of a similar compound, 3-((4-chloro-N-(2-methoxyethyl)benzamido)methyl)phenyl methanesulfonate, has been reported .
Scientific Research Applications
Pharmacological Properties and Clinical Use
Compounds like metoclopramide, which share functional groups or structural motifs with the target compound, are extensively studied for their pharmacological properties. Metoclopramide is known for its role in facilitating gastrointestinal motility, a property that could be of interest when considering the pharmacological applications of similar compounds. This drug's action mechanism, emphasizing its effects on the gastrointestinal tract's motility and the acceleration of gastric emptying, highlights the potential research avenues for related benzamide derivatives in treating gastrointestinal disorders (Pinder et al., 2012).
Environmental Impact and Biodegradation
The study of parabens, a class of compounds utilized in various consumer products, including their occurrence, fate, and behavior in aquatic environments, provides insight into environmental research concerning synthetic organic compounds. The biodegradability and the potential endocrine-disrupting effects of such compounds underline the importance of environmental safety and the ecological impacts of chemical substances introduced into nature (Haman et al., 2015).
Anticancer Research and Drug Design
In the field of anticancer research, the design and synthesis of compounds with specific molecular targets are of paramount importance. Studies focusing on the structural and functional optimization of molecules to achieve high tumor specificity with minimal toxicity are crucial. Research into compounds such as 3-styrylchromones and 3-styryl-2H-chromenes demonstrates the potential for developing new anticancer drugs with reduced keratinocyte toxicity, suggesting the relevance of such studies in designing novel therapeutic agents (Sugita et al., 2017).
Chemical Synthesis and Structural Studies
The synthesis and structural characterization of novel compounds, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, illustrate the ongoing efforts in chemical research to develop new materials with potential applications in medicinal chemistry and material science. Such studies shed light on the methodologies and strategies employed in synthesizing and analyzing the structural properties of complex organic molecules (Issac & Tierney, 1996).
Properties
IUPAC Name |
3-chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-12-6-3-4-9-15(12)16(21-2)11-19-17(20)13-7-5-8-14(18)10-13/h3-10,16H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDNKLKYFAFPLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2625536.png)
![(3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B2625537.png)
![2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid](/img/structure/B2625539.png)
![2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride](/img/structure/B2625541.png)
![6-Ethyl-2-(2-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2625543.png)


![3-chloro-N-[cyano(cyclopropyl)methyl]-4-hydroxy-5-methoxybenzamide](/img/structure/B2625547.png)
![N-[1-(4-cyclopropaneamidophenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2625549.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(4-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2625552.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2625553.png)



